4-methoxy-1-methyl-1H-indazol-3-amine
Overview
Description
4-methoxy-1-methyl-1H-indazol-3-amine is a useful research compound. Its molecular formula is C9H11N3O and its molecular weight is 177.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
4-methoxy-1-methyl-1H-indazol-3-amine is a compound of interest in the synthesis of antimicrobial agents. Bektaş et al. (2007) explored its use in creating novel triazole derivatives, which exhibited good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007).
Synthesis of Indazole Derivatives
Kouakou et al. (2015) reported on the synthesis of indazole derivatives using 4-methoxybenzenesulfonyl chloride in reactions involving stannous chloride and alkanethiol. This approach led to the creation of new N-(4-alkylsulfanylindazol-7-yl)-4-methoxybenzene sulfonamides (Kouakou et al., 2015).
Antiproliferative Activity
Lu et al. (2021) conducted research on the antiproliferative activity of compounds derived from this compound. They synthesized a molecule exhibiting significant inhibitory activity against some cancer cell lines (Lu et al., 2021).
Catalytic Synthesis
Wang and Li (2016) utilized nitrosobenzenes as an aminating reagent for the efficient synthesis of 1H-indazoles. They employed rhodium and copper catalysis, highlighting the utility of this compound in facilitating C-H activation and C-N/N-N coupling (Wang & Li, 2016).
Synthesis and Structural Analysis
Research by Selby and Lepone (1984) focused on the synthesis and structure elucidation of 3-methoxy-1-methyl-1H-1,2,4-triazol-5-amine and its regioisomers. Their work contributes to the broader understanding of the chemical properties and potential applications of these compounds (Selby & Lepone, 1984).
Mechanism of Action
Target of Action
The primary targets of 4-methoxy-1-methyl-1H-indazol-3-amine are the CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .
Mode of Action
This compound interacts with its targets by inhibiting, regulating, and/or modulating their activity . In the case of the tyrosine kinase, the 1H-indazole-3-amine structure of the compound binds effectively with the hinge region of the kinase .
Biochemical Pathways
The inhibition of CHK1, CHK2, and SGK kinases by this compound affects the pathways related to cell cycle regulation and DNA damage response . The downstream effects of this interaction can lead to the halting of cell proliferation and induction of cell death, particularly in cancer cells .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell growth . This is particularly effective against certain types of cancer cells, such as colon and melanoma cell lines .
Properties
IUPAC Name |
4-methoxy-1-methylindazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-12-6-4-3-5-7(13-2)8(6)9(10)11-12/h3-5H,1-2H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVQTRCMCJMRST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC=C2)OC)C(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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